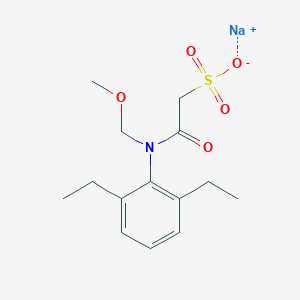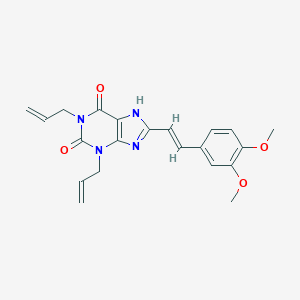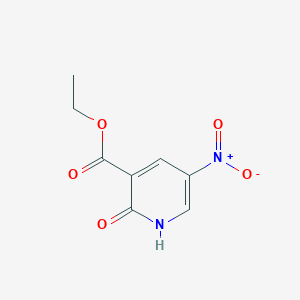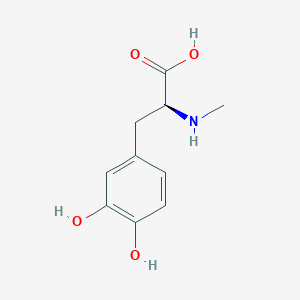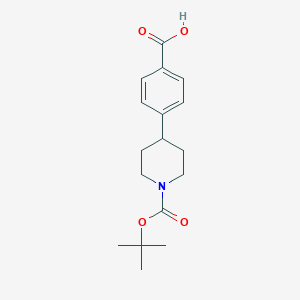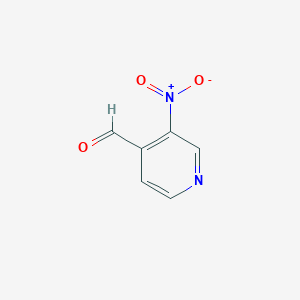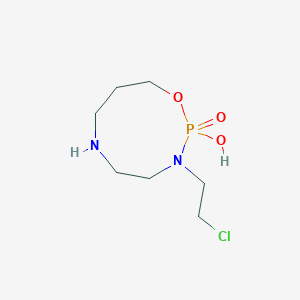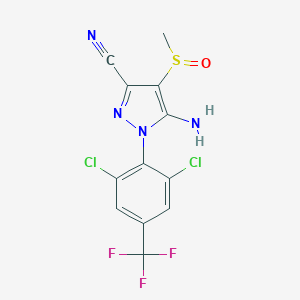
5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole is a derivative of the pyrazole class, which is known for its diverse range of biological activities. Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing two adjacent nitrogen atoms. The specific compound is not directly studied in the provided papers, but its structural relatives have been explored for their crystal and molecular structures, synthesis methods, and reactivity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of 3-phenyl-5-aminopyrazole with various reagents. For instance, the reaction with carbon disulfide followed by in situ reaction with α-haloketones can lead to the formation of heterocycles and their fused derivatives . Additionally, N1-substituted-5-amino-4-cyanopyrazoles can be cyanoacetylated with a mixture of cyanoacetic acid and acetic anhydride, followed by cyclization with POCl3 to give 4-chloro-pyrazolo[3,4-d]pyrimidine derivatives . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction. For example, the crystal structure of 1-(2,6-dichloro-4-nitrophenyl)-5-amino-4-cyanopyrazole has been determined, revealing a triclinic system with specific cell parameters and stabilization by N–H···N hydrogen bonds . This information is valuable for understanding the potential molecular geometry and intermolecular interactions of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, 5-chloro-4-phenylazopyrazoles can react with primary amines, sodium polysulfide, and sodium azide to yield amines, disulfides, and 2,4-dihydropyrazolo[3,4-d]-1,2,3-triazoles, respectively . These reactions demonstrate the reactivity of the pyrazole ring and the potential for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and substituents. The solid-state structures can exhibit tautomerism, as seen in the study of 3(5)-amino-5(3)-arylpyrazoles, where different tautomers were observed depending on the substituent at the para position of the phenyl ring . The crystal packings are influenced by hydrogen bonding and N-H···π(arene) contacts, which could also be relevant for the compound . Solid-state NMR and solution NMR studies can provide additional insights into the tautomeric equilibria and the influence of substituents on the properties of these compounds .
Safety And Hazards
Propriétés
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIQRSOPSRZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


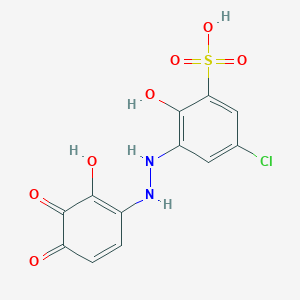
![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)

